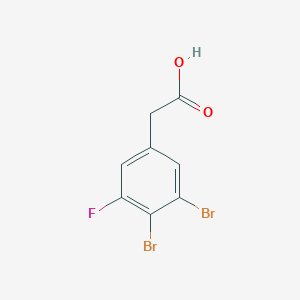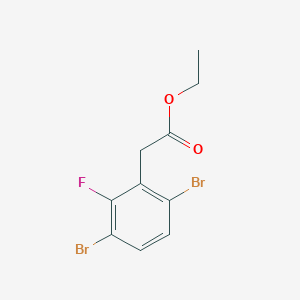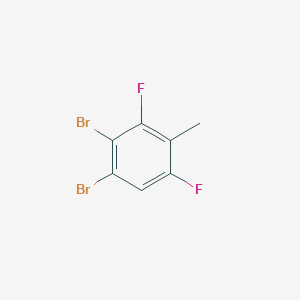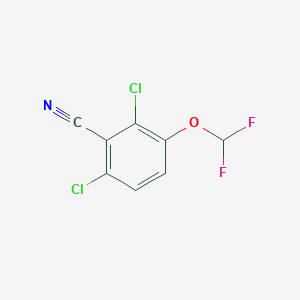
3,6-Dibromo-2-fluorophenol
Vue d'ensemble
Description
3,6-Dibromo-2-fluorophenol is a halogenated phenol compound with the molecular formula C6H3Br2FO. It is a white crystalline solid that is used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique chemical properties, which make it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
3,6-Dibromo-2-fluorophenol can be synthesized through various methods. One common synthetic route involves the bromination of 2-fluorophenol using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,6-Dibromo-2-fluorophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,6-Dibromo-2-fluorophenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
3,6-Dibromo-2-fluorophenol can be compared with other halogenated phenols, such as 2,6-dibromophenol and 2,6-difluorophenol. These compounds share similar structural features but differ in their halogenation patterns and chemical properties. For example, 2,6-dibromophenol has two bromine atoms at the ortho positions, while 2,6-difluorophenol has two fluorine atoms at the same positions. The presence of different halogens affects the reactivity and applications of these compounds, making this compound unique in its specific combination of bromine and fluorine atoms .
Similar compounds include:
- 2,6-Dibromophenol
- 2,6-Difluorophenol
- 3,5-Dibromo-2-fluorophenol
These compounds can be used in similar applications but may exhibit different reactivity and properties due to their distinct halogenation patterns .
Propriétés
IUPAC Name |
3,6-dibromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGHGBPXISBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















